REACTION_CXSMILES
|
[C:1]([C:5]1[CH:15]=[C:14]([CH3:16])[C:8]([CH:9](O)[C:10]([OH:12])=[O:11])=[C:7]([CH3:17])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(O)(=O)C.C(C1C=C(C)C(C(O)C(O)=O)=C(C)C=1)(C)(C)C.Cl>C(O)(=O)C>[C:1]([C:5]1[CH:6]=[C:7]([CH3:17])[C:8]([CH2:9][C:10]([OH:12])=[O:11])=[C:14]([CH3:16])[CH:15]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(C(=O)O)O)C(=C1)C)C
|
Name
|
4-tert-butyl-2,6-dimethylmandelic acid acetate
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(C)(C)C1=CC(=C(C(C(=O)O)O)C(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
red phosphorus
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
Excess phosphorus is filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with in each case 10 ml of glacial acetic acid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is substantially concentrated on a rotary evaporator at a bath temperature of 50° C./60 mbar
|
Type
|
ADDITION
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Details
|
The resulting residue is diluted with 25 ml of water and, by addition of 10% strength aqueous sodium hydroxide solution
|
Type
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DISSOLUTION
|
Details
|
dissolved
|
Type
|
EXTRACTION
|
Details
|
This solution is extracted twice with in each case 20 ml of MTBE
|
Type
|
EXTRACTION
|
Details
|
This solution is extracted with 25 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)C)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |